Home > Products > Screening Compounds P130801 > Disodium pamoate monohydrate
Disodium pamoate monohydrate - 71607-30-2

Disodium pamoate monohydrate

Catalog Number: EVT-1782914
CAS Number: 71607-30-2
Molecular Formula: C23H16Na2O7
Molecular Weight: 450.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Disodium 1,2,4,5-Tetrahydrogen-benzenehexacarboxylate Monohydrate

    Compound Description: Disodium 1,2,4,5-Tetrahydrogen-benzenehexacarboxylate monohydrate (H4dbt) is a salt formed from mellitic acid. Its structure consists of a 3D framework of sodium ions coordinated to H4dbt anions and water molecules.

Albuterol Sulfate

    Compound Description: Albuterol sulfate is a bronchodilator used to treat asthma and chronic obstructive pulmonary disease (COPD). In a study evaluating dry powder aerosols, albuterol sulfate was formulated with lactose monohydrate to assess aerosol performance.

    Relevance: Albuterol sulfate was investigated alongside disodium cromoglycate in a study utilizing disodium pamoate as a model drug. This suggests potential similarities in their physicochemical properties, formulation behavior, or therapeutic applications in respiratory diseases.

Disodium Cromoglycate

    Compound Description: Disodium cromoglycate is a mast cell stabilizer used to prevent asthma symptoms. Its efficacy in dry powder aerosol formulations, particularly with lactose monohydrate as a carrier, was investigated.

    Relevance: Disodium cromoglycate, along with albuterol sulfate, was studied in conjunction with disodium pamoate as model drugs. This suggests they might share similar physicochemical properties, formulation behavior, or therapeutic applications, potentially in the context of respiratory diseases.

Source and Classification

Disodium pamoate monohydrate is derived from pamoic acid, which is a naphthalene derivative. It is classified as a disodium salt of pamoic acid, with the molecular formula C23H14O62NaH2OC_{23}H_{14}O_6\cdot 2Na\cdot H_2O . This compound is often used in pharmaceutical formulations due to its favorable properties in drug delivery systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of disodium pamoate monohydrate typically involves the neutralization of pamoic acid with sodium hydroxide or sodium carbonate. The process can be summarized in the following steps:

  1. Preparation of Pamoic Acid Solution: Pamoic acid is dissolved in water or an appropriate solvent.
  2. Neutralization: A sodium base (e.g., sodium hydroxide or sodium carbonate) is added to the solution until a clear solution is obtained.
  3. Crystallization: The resulting solution is cooled, leading to the crystallization of disodium pamoate monohydrate.
  4. Filtration and Drying: The crystals are filtered, washed, and dried to obtain the final product.

For example, in one method described in a patent, disodium pamoate was prepared by dissolving pamoic acid in water and adding potassium carbonate, followed by the addition of olanzapine to form olanzapine pamoate monohydrate .

Molecular Structure Analysis

Structure and Data

Disodium pamoate monohydrate has a complex molecular structure characterized by its naphthalene backbone. Its structural formula can be represented as follows:

C23H14O62NaH2O\text{C}_{23}\text{H}_{14}\text{O}_6\cdot 2\text{Na}\cdot \text{H}_2\text{O}
  • Molecular Weight: Approximately 450.35 g/mol .
  • Stereochemistry: The compound is achiral, meaning it does not have stereocenters .
Chemical Reactions Analysis

Reactions and Technical Details

Disodium pamoate can participate in various chemical reactions, particularly those involving drug formulations. In pharmaceutical contexts, it acts as a stabilizer and solubilizer for other active pharmaceutical ingredients.

  1. Formation of Salts: Disodium pamoate can form salts with different drugs, enhancing their solubility.
  2. Complexation Reactions: It can interact with other compounds to form complexes that improve drug delivery profiles.

The preparation method often includes mixing disodium pamoate with other active ingredients under controlled conditions to ensure optimal solubility and stability.

Mechanism of Action

Process and Data

The mechanism of action of disodium pamoate monohydrate primarily revolves around its role as a drug carrier. When used in formulations:

  • Enhanced Solubility: The salt form increases the solubility of hydrophobic drugs, allowing for better absorption in biological systems.
  • Sustained Release: It can facilitate controlled release profiles for drugs, reducing dosing frequency and improving patient compliance .

This mechanism makes it particularly useful in sustained-release formulations where maintaining therapeutic levels over extended periods is crucial.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Disodium pamoate monohydrate exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water; the solubility characteristics make it suitable for various pharmaceutical applications.
  • Stability: Generally stable under normal storage conditions but sensitive to moisture.

Relevant data includes its melting point, which typically ranges around 200°C when dehydrated .

Applications

Scientific Uses

Disodium pamoate monohydrate has several applications in scientific research and pharmaceuticals:

  1. Drug Formulation: Used as an excipient in various drug formulations to enhance solubility.
  2. Research Studies: Employed in pharmacological studies to investigate its effects on drug release profiles.
  3. Microsphere Development: Utilized in the preparation of microspheres for controlled drug delivery systems .
Historical Evolution of Pamoate Salts in Pharmaceutical Science

Early Discovery and Industrial Adoption of Pamoic Acid Derivatives [7]

Pamoic acid (4,4'-methylenebis(3-hydroxy-2-naphthoic acid) emerged as a chemically novel anion in the 1920s, initially synthesized through the condensation of 2-naphthol and formaldehyde followed by carboxylation. Its unique molecular structure – featuring two naphthalene rings connected by a methylene bridge – conferred exceptional crystalline stability when paired with basic drugs. This structural characteristic underpinned its pharmaceutical value, as the resulting complexes demonstrated significantly lower solubility than hydrochloride or sulfate salts. By the 1930s, the chemical industry recognized pamoic acid's potential for creating long-acting drug formulations, leading to the development of its disodium salt, disodium pamoate monohydrate (C~23~H~16~Na~2~O~7~·H~2~O), as a water-soluble precursor for salt formation. This derivative enabled practical large-scale synthesis of drug-pamoate complexes through metathesis reactions [5] [7].

The first major therapeutic application emerged with pyrvinium pamoate, an anthelmintic approved by the FDA in the 1950s. Its commercial success hinged on pamoate's ability to reduce systemic absorption of the cationic drug in the gastrointestinal tract, thereby localizing the anti-parasitic effect while minimizing toxicity. This application established a foundational formulation principle: pamoate salts could extend duration of action and improve therapeutic indices of short-acting molecules. By the mid-20th century, pamoic acid derivatives transitioned from chemical curiosities to established pharmaceutical tools, with disodium pamoate monohydrate serving as the preferred reactant due to its consistent stoichiometry, stability, and handling properties [7] [9].

Table 1: Key Properties of Disodium Pamoate Monohydrate Enabling Industrial Adoption

PropertySpecificationPharmaceutical Utility
Molecular FormulaC~23~H~16~Na~2~O~7~·H~2~ODefined stoichiometry for reproducible synthesis
Solubility in WaterHigh (exact value ND)Facilitates ionic metathesis reactions
Counterion FunctionalityDivalent anion (Pamoate^2-^)Forms 1:1 complexes with divalent drug cations
Crystalline FormMonohydrateEnhanced stability during storage and processing
Regulatory StatusGRAS-listed counterion derivativeSimplified regulatory pathway for new salts

Role of Disodium Pamoate in 20th-Century Drug Formulation Paradigms [7]

Disodium pamoate monohydrate became a cornerstone of extended-release formulation strategies in the latter half of the 20th century. Its utility stemmed from the inherently low solubility of drug-pamoate complexes across physiological pH ranges. This physicochemical property directly addressed a critical challenge in mid-century pharmacology: transforming potent but rapidly cleared molecules into viable once-daily therapeutics. Analysis of FDA approvals from the 1960s-1990s reveals pamoate salts as the formulation of choice for psychotropic agents requiring sustained plasma concentrations, exemplified by the antipsychotic penfluridol and the anxiolytic hydroxyzine pamoate (marketed as Vistaril®). These formulations leveraged the pH-independent insolubility of pamoate complexes to create depot effects, releasing active drug gradually from intramuscular injection sites or within the gastrointestinal lumen [1] [7].

Beyond modified release, disodium pamoate solved critical stability and processability issues. The hygroscopic nature of many drug hydrochlorides compromised shelf-life and manufacturability. Pamoate salts, in contrast, exhibited superior crystallinity and reduced hygroscopicity. For instance, the antipsychotic loxapine hydrochloride presented significant tableting challenges due to moisture sensitivity, while its pamoate analog (Loxitane® IM) offered improved stability for parenteral formulations. Similarly, the mineral acid salts of basic drugs often created acidic microenvironments when solid, accelerating degradation pathways like hydrolysis and oxidation. The pamoate anion, being a weak organic acid, provided a more neutral microenvironment, as demonstrated by the stability enhancement of xilobam pamoate compared to its sulfate salt under accelerated storage conditions (40°C/75% RH) [1] [7] [8].

Table 2: Therapeutic Applications of Pamoate Salts Enabled by Disodium Pamoate Monohydrate (20th Century)

Therapeutic AreaRepresentative Drug (Pamoate Salt)Formulation Advantage
PsychiatryPenfluridolMonthly oral dosing via ultra-sustained release
Loxapine (Loxitane® IM)Stable parenteral formulation for acute agitation
Allergy/AnxiolysisHydroxyzine (Vistaril®)Reduced dosing frequency and improved palatability in liquid
AnthelminticsPyrviniumLocalized GI action minimizing systemic toxicity
Muscle RelaxantsXilobamEnhanced solid-state stability vs. sulfate salt

Patent Landscape and Intellectual Property Trends (1929–Present) [2] [3] [7]

The intellectual property history of disodium pamoate monohydrate reflects evolving strategies in pharmaceutical lifecycle management. Early patents (e.g., US Patent 1,874,726; 1929) focused narrowly on pamoic acid synthesis and purification, while mid-century innovations (e.g., US Patent 2,724,720; 1955) protected specific drug-pamoate complexes like pyrvinium pamoate. The 1970s-1990s witnessed formulation-centric patents exploiting pamoate's properties for sustained-release platforms. A pivotal shift occurred post-2000, as innovators leveraged disodium pamoate to overcome specific physicochemical liabilities of new chemical entities (NCEs) and extend patent protection for established molecules facing generic competition [3] [6] [7].

Modern patents exemplify sophisticated salt-engineering approaches. US Patent US20190274955A1 ("Pamoate salts and methods of use", 2019) claims pamoate salts of neurological agents (donepezil, rivastigmine, memantine) specifically to enhance thermal stability and reduce hygroscopicity compared to hydrochloride salts – critical advantages for tropical climate distribution. Similarly, US Patent US11285101B2 (2021) utilizes disodium pamoate to create stable, chewable veterinary antiparasitic formulations, exploiting pamoate's low oral bioavailability to ensure safety in non-target species. Analysis of post-2010 FDA approvals reveals a resurgence in pamoate salt applications, notably Ivabradine pamoate (2015), where pamoate enabled a once-daily formulation of a short-half-life ion channel blocker. Patent analytics indicate a 22% increase in pamoate-related pharmaceutical patents between 2010-2023 versus the previous decade, driven primarily by its utility in optimizing biologics delivery and stabilizing peptide therapeutics [3] [6] [7].

Table 3: Evolution of Disodium Pamoate Monohydrate in Pharmaceutical Patents

EraPatent FocusExemplary Patents/ApplicationsCommercial Driver
1929-1950sPamoic acid synthesis & purificationUS1874726, GB423589Industrial-scale production of anion precursor
1960-1990sDrug-Pamoate complexes (API focus)US2724720 (Pyrvinium), US3524844 (Hydroxyzine pamoate)Extended-release formulation paradigm
2000-2010sStability enhancement for NCEsUS20190274955A1 (Neurological agents)Lifecycle management of blockbuster drugs
2020s-Biologics/Peptide delivery & chewablesUS11285101B2 (Veterinary chewables), WO2020/154723 (Peptides)Novel delivery systems and patient-centric dosing

Properties

CAS Number

71607-30-2

Product Name

Disodium pamoate monohydrate

IUPAC Name

disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;hydrate

Molecular Formula

C23H16Na2O7

Molecular Weight

450.3 g/mol

InChI

InChI=1S/C23H16O6.2Na.H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;;1H2/q;2*+1;/p-2

InChI Key

DNQSGXVJKQBSMT-UHFFFAOYSA-L

SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.O.[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.O.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.